Welcome to the BenchChem Online Store!
molecular formula C11H13IO2 B8443225 3-Butoxy-4-iodobenzaldehyde

3-Butoxy-4-iodobenzaldehyde

Cat. No. B8443225
M. Wt: 304.12 g/mol
InChI Key: JHXUVOJNWJOEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07863332B2

Procedure details

89.5 g (0.875 mol, 7 eq) of manganese dioxide are added to a solution of 38.30 g (0.125 mol, 1 eq) of (3-butoxy-4-iodophenyl)methanol in 250 mL of dichloromethane. The reaction medium is stirred at room temperature for 18 hours and then filtered through silica gel. The solvent is evaporated off and 29.61 g of 3-butoxy-4-iodobenzaldehyde are obtained in the form of an orange oil. Yield=78%
Name
(3-butoxy-4-iodophenyl)methanol
Quantity
38.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
89.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:7]=[C:8]([CH2:13][OH:14])[CH:9]=[CH:10][C:11]=1[I:12])[CH2:2][CH2:3][CH3:4]>ClCCl.[O-2].[O-2].[Mn+4]>[CH2:1]([O:5][C:6]1[CH:7]=[C:8]([CH:9]=[CH:10][C:11]=1[I:12])[CH:13]=[O:14])[CH2:2][CH2:3][CH3:4] |f:2.3.4|

Inputs

Step One
Name
(3-butoxy-4-iodophenyl)methanol
Quantity
38.3 g
Type
reactant
Smiles
C(CCC)OC=1C=C(C=CC1I)CO
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
89.5 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction medium is stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through silica gel
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(CCC)OC=1C=C(C=O)C=CC1I
Measurements
Type Value Analysis
AMOUNT: MASS 29.61 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.